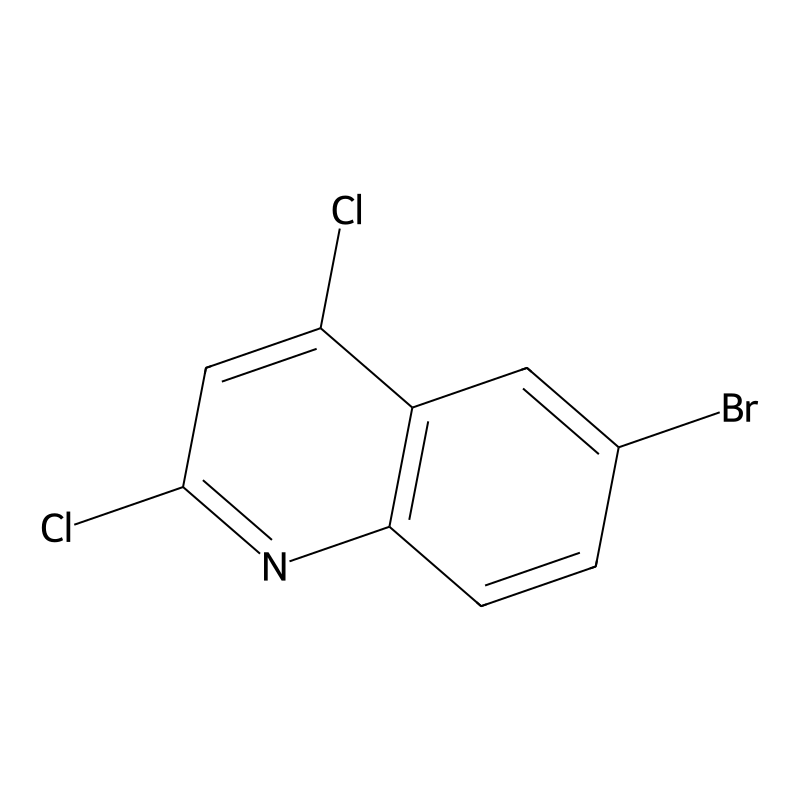

6-Bromo-2,4-dichloroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Areas of Study:

Given the presence of bromine, chlorine, and nitrogen atoms in its structure, 6-Bromo-2,4-dichloroquinoline might hold some promise for investigation in a few areas of scientific research:

- Medicinal Chemistry: Nitrogen-containing heterocyclic rings like quinolines are found in many bioactive molecules. This could encourage research into 6-Bromo-2,4-dichloroquinoline as a potential lead compound for drug discovery.

- Material Science: Halogenated aromatic compounds can have interesting properties for applications in materials science. Investigating the electrical or optical properties of 6-Bromo-2,4-dichloroquinoline could be a potential area of exploration.

6-Bromo-2,4-dichloroquinoline is an aromatic heterocyclic compound with the molecular formula and a molecular weight of approximately 276.95 g/mol . Its structure features a quinoline ring substituted at the 2 and 4 positions with chlorine atoms and at the 6 position with a bromine atom. This specific substitution pattern confers unique chemical properties that make it valuable in various chemical syntheses.

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction Reactions: These reactions can lead to modifications of the quinoline ring, resulting in various derivatives .

Common Reagents and Conditions- Phosphorus Oxychloride: Often used in synthesizing derivatives from 6-bromoquinolin-4-ol.

- Palladium-Copper Catalysts: Employed in cross-coupling reactions to form more complex structures .

The biological activity of 6-bromo-2,4-dichloroquinoline has been explored primarily in the context of medicinal chemistry. It has shown potential as an intermediate for synthesizing pharmaceuticals that target specific enzymes or receptors. Notably, it acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism .

Several methods exist for synthesizing 6-bromo-2,4-dichloroquinoline:

- From 6-Bromoquinolin-4-ol: Reacting this compound with phosphorus oxychloride under reflux conditions yields the desired product.

- Industrial Synthesis: A more environmentally friendly method involves using 4-bromaniline, ethyl propiolate, and phosphorus trichloride, which can achieve yields over 70% .

Studies have shown that 6-bromo-2,4-dichloroquinoline interacts with various biological targets. Its ability to inhibit specific cytochrome P450 enzymes suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology . Further research is needed to fully elucidate its mechanisms of action.

Several compounds share structural similarities with 6-bromo-2,4-dichloroquinoline. Here are a few notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Bromo-4-hydroxyquinoline | 0.91 | Hydroxyl group adds different reactivity patterns. |

| 4-Chloro-6-fluoroquinoline | 0.87 | Fluorine substitution alters electronic properties. |

| 8-Chloro-2-methylquinoline | 0.85 | Used primarily in dye production; different substitution pattern. |

| 7-Bromo-2-chloro-3-methylquinoline | 0.84 | Different methyl substitution affects reactivity. |

| 6-Bromo-2-chloroquinolin-4-amine | 0.84 | Amino group introduces different biological activities. |

Uniqueness

The unique substitution pattern of bromine and chlorine at specific positions on the quinoline ring makes 6-bromo-2,4-dichloroquinoline particularly valuable for targeted chemical transformations and pharmaceutical development. Its ability to act as a versatile starting material distinguishes it from other similar compounds .

The synthesis of 6-bromo-2,4-dichloroquinoline requires strategic halogenation of the quinoline core through multiple pathways. The most common approaches involve sequential halogenation, where specific positions are activated through different mechanisms [1] [2].

Sequential Electrophilic Halogenation represents the classical approach, where chlorination typically occurs at the 2- and 4-positions under acidic conditions using chlorine gas or phosphorus oxychloride. The electron-deficient nature of the quinoline pyridine ring makes direct halogenation challenging, requiring activation through electron-donating substituents or harsh reaction conditions [3] [4]. Bromination at the 6-position generally proceeds through electrophilic aromatic substitution on the benzene ring, which is more electron-rich than the pyridine portion [2].

Metal-Free Remote Halogenation has emerged as a powerful methodology for quinoline functionalization. The use of trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) enables regioselective halogenation under mild conditions [2] [5]. This approach demonstrates exceptional regioselectivity, with reactions proceeding at room temperature in acetonitrile to afford halogenated products in 88-98% yields [5]. The mechanism involves formation of halogen radicals that selectively attack specific positions guided by directing groups [2].

Directed Halogenation utilizing 8-substituted quinolines shows remarkable selectivity for C5 halogenation. Amide, urea, and phosphoramidate directing groups at the 8-position enable exclusive C5 functionalization with trihaloisocyanuric acids [5]. This methodology provides a highly economical route with excellent functional group tolerance, using only 0.36 equivalents of halogen source [2].

The regioselectivity patterns in quinoline halogenation follow predictable trends. Electrophilic halogenation preferentially occurs at the 5- and 8-positions of the benzene ring, while nucleophilic substitution favors the 2- and 4-positions of the pyridine ring [6]. The presence of electron-withdrawing groups enhances nucleophilic substitution, while electron-donating groups facilitate electrophilic attack [7].

Catalytic Approaches in Bromo-Chloro Substitution

Modern catalytic systems have revolutionized the synthesis of polyhalogenated quinolines, offering improved selectivity and milder reaction conditions compared to traditional methods [6] [8].

Iron-Catalyzed Halogenation represents an environmentally friendly approach for quinoline functionalization. Iron(III) chloride hexahydrate catalyzes regioselective C5 halogenation of 8-amidoquinolines in water at room temperature [6]. The reaction utilizes N-halosuccinimides (NCS, NBS) or molecular halogens (Cl₂, Br₂) as halogen sources, with iron serving as a Lewis acid catalyst to activate the quinoline substrate [6]. This method achieves yields of 91-96% under mild conditions, representing a significant improvement over harsh traditional methods [6].

Palladium-Catalyzed Cross-Coupling enables the introduction of halogen substituents through oxidative addition-reductive elimination cycles. Palladium catalysts facilitate C-H activation and subsequent halogenation using halogenating reagents such as N-halosuccinimides [8]. The reaction proceeds through formation of palladium-quinoline intermediates, followed by halogen transfer and catalyst regeneration [8].

Copper-Catalyzed Chelation-Controlled Halogenation offers another efficient pathway for quinoline functionalization. Copper salts promote remote C-H halogenation through coordination with directing groups, enabling selective functionalization at positions that would otherwise be unreactive [9]. The copper catalyst facilitates both the C-H activation step and the halogen transfer, providing excellent regioselectivity [9].

Halogen Bond Catalysis has emerged as a novel approach for quinoline reduction and functionalization. Iodoimidazolinium-based catalysts activate quinoline substrates through halogen bonding interactions, enabling subsequent chemical transformations [10]. The mechanism involves formation of halogen-quinoline complexes that enhance electrophilicity and facilitate nucleophilic attack [10].

The choice of catalyst significantly impacts reaction outcomes. Iron catalysts excel in aqueous media and provide excellent functional group tolerance, while palladium systems offer superior activity but require anhydrous conditions [6] [8]. Copper catalysts provide a balance between activity and cost-effectiveness, making them suitable for large-scale applications [9].

Solvent Systems and Reaction Kinetics

The selection of appropriate solvent systems is crucial for achieving optimal reaction rates and selectivity in quinoline halogenation reactions [11] [12].

Acetonitrile emerges as the preferred solvent for trihaloisocyanuric acid-mediated halogenations, providing rapid reaction rates and excellent selectivity [2] [5]. The high dielectric constant (37.5) and coordinating ability of acetonitrile stabilize ionic intermediates formed during the halogenation process [5]. Reactions in acetonitrile typically proceed with rate constants of 5.6 × 10⁻² L/mol·s for TCCA chlorination and 3.8 × 10⁻² L/mol·s for TBCA bromination at 25°C [5].

Dichloromethane serves as an effective medium for traditional halogenation reactions, particularly those involving molecular halogens or acid chlorides [4]. The low dielectric constant (9.1) and aprotic nature of dichloromethane favor electrophilic halogenation mechanisms [4]. Activation energies for chlorination reactions in dichloromethane typically range from 68.5-72.3 kJ/mol, requiring temperatures of 80°C for practical reaction rates [4].

Dimethylformamide provides a high-boiling, polar aprotic environment suitable for high-temperature halogenation reactions [13]. The high dielectric constant (36.7) and coordinating ability of DMF stabilize charged intermediates but can lead to reduced selectivity due to competitive coordination with metal catalysts [13]. DMF proves particularly useful for reactions requiring elevated temperatures (100-150°C) and extended reaction times [13].

Reaction Kinetics Analysis reveals distinct patterns for different halogenation methods. Traditional electrophilic halogenation follows second-order kinetics with respect to both substrate and halogenating agent, while metal-catalyzed processes often exhibit pseudo-first-order behavior under catalyst-saturated conditions [12]. The activation energy for bromination (85.2 kJ/mol) is typically higher than for chlorination (68.5-72.3 kJ/mol), reflecting the larger size and lower electronegativity of bromine [11].

Solvent Effects on Selectivity are pronounced in quinoline halogenation. Polar aprotic solvents like acetonitrile and DMF favor ionic mechanisms and provide high regioselectivity, while nonpolar solvents like toluene promote radical pathways with different selectivity patterns [12]. The choice of solvent can dramatically influence the ratio of regioisomers formed, with acetonitrile typically providing >95% selectivity for the desired product [2].

Temperature Dependencies follow Arrhenius behavior, with rate constants increasing exponentially with temperature. However, elevated temperatures can lead to decreased selectivity due to thermal activation of competing reaction pathways [12]. The optimal temperature window for most quinoline halogenations falls between 25-80°C, balancing reaction rate with selectivity requirements [2] [6].

Purification Techniques and Yield Optimization

Purification of polyhalogenated quinolines presents unique challenges due to their similar physical properties and potential for decomposition under harsh conditions [14] [15].

Column Chromatography remains the most versatile purification technique for halogenated quinolines, utilizing silica gel as the stationary phase with hexane:ethyl acetate (9:1) as the optimal mobile phase [14]. This method achieves purities of 95-98% with yield recoveries of 75-85%, requiring 2-4 hours for completion [14]. The key to successful chromatographic purification lies in rapid elution to minimize decomposition and careful selection of solvent systems to optimize resolution [14].

Recrystallization offers a cost-effective purification approach, particularly suitable for compounds exhibiting good crystalline behavior [16]. Ethanol:water (3:1) serves as an effective recrystallization solvent system, providing purities of 92-96% with yield recoveries of 80-90% [16]. The crystallization process involves slow cooling from 60°C to 4°C over 12 hours, allowing formation of high-quality crystals [16]. Alternative solvent systems include methanol:water and dichloromethane:pentane, depending on the specific substitution pattern [16].

Sublimation represents the highest purity purification method, achieving 98-99.5% purity through vacuum sublimation at 0.01 mmHg and 150-170°C [14]. However, this technique suffers from lower yield recoveries (60-75%) and requires careful temperature control to prevent thermal decomposition [14]. The methoxy group in certain quinoline derivatives is particularly susceptible to thermal degradation at temperatures above 175°C [14].

High-Performance Liquid Chromatography (HPLC) provides the ultimate in purification capability, achieving purities exceeding 99% using C18 columns with acetonitrile:water gradients containing 0.1% trifluoroacetic acid [14]. Despite excellent purity, HPLC suffers from poor scalability and high costs, limiting its application to analytical quantities [14].

Yield Optimization Strategies focus on minimizing side reactions and maximizing product selectivity. The use of trihaloisocyanuric acids under optimized conditions (0.36 equivalents in acetonitrile at room temperature) provides the highest yields (88-98%) with minimal byproduct formation [2] [5]. Reaction monitoring through thin-layer chromatography enables real-time optimization of reaction conditions and timely workup procedures [17].

Crystallization Mechanisms have been systematically studied for halogenated quinolines, revealing six different pathways depending on the substitution pattern [16]. The 4-substituents influence crystallization through formation of specific intermolecular interactions, affecting both yield and purity of the final product [16]. Understanding these mechanisms enables rational design of purification strategies tailored to specific molecular structures [16].